ROR|At inverse agonist 31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

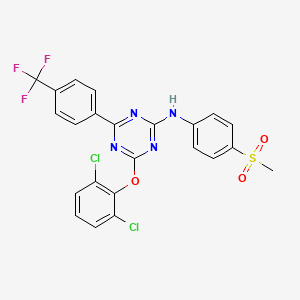

C23H15Cl2F3N4O3S |

|---|---|

Molecular Weight |

555.4 g/mol |

IUPAC Name |

4-(2,6-dichlorophenoxy)-N-(4-methylsulfonylphenyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C23H15Cl2F3N4O3S/c1-36(33,34)16-11-9-15(10-12-16)29-21-30-20(13-5-7-14(8-6-13)23(26,27)28)31-22(32-21)35-19-17(24)3-2-4-18(19)25/h2-12H,1H3,(H,29,30,31,32) |

InChI Key |

SGNCATNWBIODJJ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC4=C(C=CC=C4Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of RORγt Inverse Agonist 31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor, plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). This places RORγt at the center of the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Consequently, the development of small molecule inhibitors targeting RORγt has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the mechanism of action of a novel RORγt inverse agonist, designated as compound 31 (also referred to as 14g), a potent triazine derivative identified for its therapeutic potential in autoimmune conditions.

Core Mechanism of Action

RORγt inverse agonist 31 functions by binding to the ligand-binding domain (LBD) of the RORγt protein. Unlike an agonist which would activate the receptor, an inverse agonist stabilizes the receptor in an inactive conformation. This conformational change prevents the recruitment of co-activator proteins that are essential for initiating the transcription of target genes. By inhibiting the transcriptional activity of RORγt, compound 31 effectively suppresses the expression of key pro-inflammatory cytokines, thereby mitigating the inflammatory cascade driven by Th17 cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for RORγt inverse agonist 31, providing a clear comparison of its in vitro and in vivo activities.

| In Vitro Activity of RORγt Inverse Agonist 31 | |

| Assay | IC50 |

| RORγt Dual FRET Assay | 22.9 nM[1] |

| RORγ-Gal4 Reporter Gene Assay | 0.428 µM[1][2][3] |

| In Vivo Efficacy of RORγt Inverse Agonist 31 in Imiquimod-Induced Psoriasis Mouse Model | |

| Dosage | PASI Score Reduction |

| 25 mg/kg (i.p., b.i.d.) | Significant reduction in erythema, thickness, and scaliness[1] |

| 50 mg/kg (i.p., b.i.d.) | 57% reduction[1] |

| Pharmacokinetic Profile of RORγt Inverse Agonist 31 | |

| Parameter | Value |

| Clearance (CL) | 0.229 L/h/kg[1] |

| Oral Exposure (AUC0-Last) | 5058 ng/mL*h[1] |

Signaling Pathway

The binding of RORγt inverse agonist 31 to the RORγt LBD initiates a cascade of molecular events that culminates in the suppression of pro-inflammatory gene expression. The following diagram illustrates this signaling pathway.

Caption: RORγt Signaling Pathway and Inhibition by Inverse Agonist 31.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and the information available from the primary publication on RORγt inverse agonist 31.

RORγt Dual FRET Assay

This assay is designed to measure the ability of a compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a co-activator peptide.

Caption: Workflow for the RORγt Dual FRET Assay.

Methodology:

-

Reagent Preparation: Prepare solutions of GST-tagged RORγt-LBD, biotinylated SRC1 co-activator peptide, Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (SA-APC) in assay buffer.

-

Compound Dispensing: Serially dilute RORγt inverse agonist 31 in DMSO and dispense into a 384-well low-volume microplate.

-

Donor Addition: Add a pre-mixed solution of GST-RORγt-LBD and Europium-labeled anti-GST antibody to each well.

-

Incubation 1: Incubate the plate for 1 hour at room temperature to allow for antibody-protein binding.

-

Acceptor Addition: Add a pre-mixed solution of biotinylated SRC1 peptide and SA-APC to each well.

-

Incubation 2: Incubate the plate for 2 hours at room temperature, protected from light, to allow for protein-peptide interaction and FRET signal development.

-

Data Acquisition: Read the plate using a time-resolved fluorescence reader, with excitation at 340 nm and emission detection at 615 nm (Europium) and 665 nm (APC).

-

Data Analysis: Calculate the FRET ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.

RORγ-Gal4 Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.

Caption: Workflow for the RORγ-Gal4 Reporter Gene Assay.

Methodology:

-

Cell Culture and Transfection: Culture HEK293T cells and co-transfect with a plasmid expressing the RORγt-LBD fused to the Gal4 DNA-binding domain, a luciferase reporter plasmid under the control of a Gal4 upstream activating sequence (UAS), and a Renilla luciferase plasmid for normalization.

-

Incubation: Allow cells to express the transfected plasmids for 24 hours.

-

Compound Treatment: Treat the transfected cells with a serial dilution of RORγt inverse agonist 31.

-

Incubation: Incubate the cells with the compound for an additional 24 hours.

-

Cell Lysis: Lyse the cells and transfer the lysate to a 96-well white, opaque plate.

-

Luminescence Measurement: Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Plot the normalized activity against the compound concentration to determine the IC50 value.

Imiquimod-Induced Psoriasis Mouse Model

This in vivo model is used to evaluate the efficacy of anti-psoriatic compounds.

Caption: Workflow for the Imiquimod-Induced Psoriasis Mouse Model.

Methodology:

-

Animal Model: Use 8-week-old female BALB/c mice.

-

Psoriasis Induction: Apply 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and right ear of the mice daily for 7 consecutive days.

-

Compound Administration: Administer RORγt inverse agonist 31 intraperitoneally twice daily at doses of 25 and 50 mg/kg, starting from the first day of imiquimod application.

-

Clinical Scoring: Evaluate the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI). Score erythema, scaling, and skin thickness independently on a scale of 0 to 4 (0: none; 1: slight; 2: moderate; 3: marked; 4: very marked). The cumulative score represents the total PASI score.

-

Histological Analysis: At the end of the study, collect skin samples for histological examination (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Cytokine Analysis: Homogenize skin tissue to measure the levels of pro-inflammatory cytokines such as IL-17A and IL-23 using ELISA.

Conclusion

RORγt inverse agonist 31 demonstrates potent in vitro and in vivo activity, effectively inhibiting the RORγt signaling pathway and ameliorating psoriatic inflammation in a preclinical model. Its mechanism of action, centered on the allosteric inhibition of RORγt and subsequent blockade of pro-inflammatory gene transcription, presents a compelling rationale for its further development as a therapeutic agent for Th17-mediated autoimmune diseases. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel RORγt inhibitors.

References

RORγt inverse agonist 31 structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of RORγt Inverse Agonist 31

Introduction

The Retinoic Acid-Related Orphan Receptor γt (RORγt) is a nuclear receptor that plays a critical role in the differentiation and function of T helper 17 (Th17) cells.[1] These cells are key mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2] RORγt acts as a transcription factor, driving the expression of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1] Consequently, the development of small molecule inverse agonists that inhibit the transcriptional activity of RORγt represents a promising therapeutic strategy for these conditions.[2]

This technical guide focuses on the structure-activity relationship (SAR) of a novel series of triazine-based RORγt inverse agonists, culminating in the identification of the potent and selective compound 31 (also referred to as 14g in the primary literature).[1] We will delve into the quantitative data from key assays, provide detailed experimental methodologies, and visualize the underlying biological pathways and SAR logic.

RORγt Signaling Pathway and Mechanism of Inverse Agonism

RORγt constitutively promotes the transcription of target genes, including IL-17A and IL-17F, by recruiting coactivators to the promoter regions of these genes. RORγt inverse agonists bind to the ligand-binding domain (LBD) of the receptor, inducing a conformational change that prevents the recruitment of coactivators and may even facilitate the binding of corepressors. This leads to a reduction in the transcription of RORγt-dependent genes and a subsequent dampening of the inflammatory response mediated by Th17 cells.

RORγt Signaling and Inverse Agonist Inhibition.

Structure-Activity Relationship (SAR) of Triazine Derivatives

A series of novel triazine derivatives were synthesized and evaluated for their RORγt inverse agonist activity. The SAR study focused on modifications at three key positions of the triazine scaffold: the C2, C4, and C6 positions. The lead compound, 31 (14g ), emerged from this systematic exploration.

Data Presentation

The following table summarizes the SAR for a selection of triazine analogs. The inhibitory activities are presented as IC50 values from a dual FRET assay and a cell-based reporter gene assay.

| Compound | R1 (C2-position) | R2 (C4-position) | R3 (C6-position) | Dual FRET IC50 (nM) | Reporter Gene IC50 (µM) |

| Hit 1 | -H | -NH-Ph | -Cl | >10,000 | >10 |

| 14a | -Me | -NH-Ph(4-F) | -Cl | 520 | 5.6 |

| 14d | -Et | -NH-Ph(4-F) | -Cl | 250 | 2.8 |

| 14g (31) | -iPr | -NH-Ph(4-F) | -Cl | 22.9 | 0.428 |

| 14h | -tBu | -NH-Ph(4-F) | -Cl | 150 | 1.9 |

| 15b | -iPr | -NH-Ph(3-Cl, 4-F) | -Cl | 85 | 1.1 |

| 16c | -iPr | -NH-Ph(4-F) | -OMe | 310 | 4.2 |

| 17a | -iPr | -O-Ph(4-F) | -Cl | >5,000 | >10 |

Data is representative and based on the findings reported for the triazine series in Lu L, et al. Eur J Med Chem. 2023.[1]

SAR Summary and Logical Relationships

The SAR data reveals several key trends for achieving potent RORγt inverse agonism with this triazine scaffold:

-

C2-Position (R1): Small alkyl groups are favored. Potency increases with the size of the alkyl group from methyl to isopropyl, with the isopropyl group in compound 31 (14g ) being optimal. Larger groups like tert-butyl lead to a decrease in activity.

-

C4-Position (R2): An aniline moiety with a para-fluoro substitution is crucial for high potency. Introduction of additional substituents on the phenyl ring, such as a meta-chloro group, is tolerated but does not improve activity. Replacing the amine linker with an ether linkage results in a significant loss of activity.

-

C6-Position (R3): A chlorine atom at this position is preferred over a methoxy group, indicating that an electron-withdrawing group is beneficial for activity.

Structure-Activity Relationship Logic Diagram.

Experimental Protocols

The characterization of the triazine series of RORγt inverse agonists involved a cascade of in vitro and in vivo assays.

Screening Workflow

References

- 1. Discovery of novel triazine derivatives as potent retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

RORγt Inverse Agonist 31: A Technical Guide to its Role in Th17 Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonist 31, a potent modulator of T helper 17 (Th17) cell differentiation. This document consolidates key data, experimental protocols, and mechanistic insights to support research and development efforts targeting Th17-mediated inflammatory diseases.

Introduction to RORγt and Th17 Cells

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1] These cells play a critical role in host defense against extracellular pathogens. However, their dysregulation is a key driver in the pathophysiology of numerous autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

The differentiation of naïve CD4+ T cells into the Th17 lineage is orchestrated by the master transcription factor, RORγt. Upon activation, RORγt binds to specific DNA sequences, known as ROR response elements (ROREs), in the promoter regions of genes encoding for Th17 signature cytokines, thereby driving their transcription.[2] Given its central role, RORγt has emerged as a promising therapeutic target for the development of small molecule inhibitors to suppress Th17-mediated inflammation.

RORγt inverse agonists are a class of small molecules that bind to the RORγt receptor and promote an inactive conformation. This action inhibits the recruitment of coactivators and instead facilitates the binding of corepressors, leading to the suppression of target gene transcription.[2][3]

RORγt Inverse Agonist 31: A Profile

RORγt inverse agonist 31 is a novel triazine derivative that has demonstrated potent inhibitory activity against RORγt.

Quantitative Data

The following tables summarize the available quantitative data for RORγt inverse agonist 31 and other relevant RORγt inverse agonists.

| Compound | Assay | Parameter | Value | Reference |

| RORγt inverse agonist 31 | RORγt dual FRET assay | IC50 | 0.428 µM | Lu L, et al. 2023 |

| RORγt inverse agonist 31 | RORγ-Gal4-luciferase reporter assay (HEK-293T cells) | Max. Inhibition | 108.5% | Lu L, et al. 2023 |

Table 1: In Vitro Potency of RORγt Inverse Agonist 31

| Model | Compound | Dose | Effect | Reference |

| Imiquimod-induced psoriasis mouse model | RORγt inverse agonist 31 | 50 mg/kg (i.p., b.i.d.) | 57% reduction in PASI score | Lu L, et al. 2023 |

| MOG35-55-induced EAE model | TMP778 | 20 mg/kg (s.c., b.i.d.) | Significant reduction in IL-17A expression and Th17 signature genes | Yang J, et al. 2013[4][5] |

| Antigen-induced arthritis rat model | Cpd 1 | - | Dose-dependent reduction of IL-17A responses (up to 62%) | Guendisch U, et al. 2017[6] |

Table 2: In Vivo Efficacy of RORγt Inverse Agonists

Signaling Pathways and Mechanism of Action

Th17 Cell Differentiation Pathway

The differentiation of naïve CD4+ T cells into Th17 cells is initiated by the cytokines TGF-β and IL-6. This leads to the activation of the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then acts as a master transcriptional regulator, driving the expression of key Th17 cytokines.

Mechanism of RORγt Inverse Agonism

RORγt inverse agonist 31 binds to the ligand-binding domain (LBD) of the RORγt protein. This binding event stabilizes an inactive conformation of the receptor, which prevents the recruitment of transcriptional coactivators. Instead, this conformation promotes the recruitment of corepressor complexes, which include histone deacetylases (HDACs). These corepressors lead to chromatin condensation at the promoter regions of RORγt target genes, thereby silencing their transcription.[2][3]

Experimental Protocols

In Vitro Th17 Cell Differentiation and Inhibition Assay

This protocol describes the differentiation of human naïve CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of a RORγt inverse agonist.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Naïve CD4+ T Cell Isolation Kit

-

Anti-CD3 and Anti-CD28 antibodies

-

Recombinant human IL-6, TGF-β, IL-1β, and IL-23

-

Anti-IFN-γ and Anti-IL-4 antibodies

-

RORγt inverse agonist 31 (or other test compounds)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PMA, Ionomycin, and Brefeldin A

-

Antibodies for flow cytometry (anti-CD4, anti-IL-17A, anti-IFN-γ)

-

ELISA kit for IL-17A

Procedure:

-

Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit.

-

Coat a 96-well plate with anti-CD3 antibody.

-

Seed the naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the coated plate.

-

Add soluble anti-CD28 antibody.

-

Prepare the Th17 polarizing cytokine cocktail containing IL-6, TGF-β, IL-1β, IL-23, anti-IFN-γ, and anti-IL-4.

-

Add the RORγt inverse agonist 31 at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

-

Add the Th17 polarizing cytokine cocktail to all wells except for the unstimulated control.

-

Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

On the day of analysis, collect the cell culture supernatants for cytokine analysis by ELISA.

-

For intracellular cytokine staining, restimulate the cells with PMA and Ionomycin in the presence of Brefeldin A for 4-6 hours.

-

Stain the cells with fluorescently labeled antibodies against CD4 and intracellular IL-17A and IFN-γ.

-

Analyze the cell populations by flow cytometry to determine the percentage of CD4+IL-17A+ cells.

References

- 1. journals.plos.org [journals.plos.org]

- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]

- 5. In vivo regulation of gene expression and T helper type 17 differentiation by RORγt inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of RORγt Inverse Agonist 31 in Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Master Regulator of Th17 Cells

The Retinoic Acid-Related Orphan Receptor γt (RORγt) is a ligand-dependent nuclear receptor that serves as the master transcription factor for the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells are a critical subset of CD4+ T cells that, through the production of pro-inflammatory cytokines, play a pivotal role in host defense against extracellular bacteria and fungi.[2][3] However, the dysregulation of Th17 cells and the subsequent overproduction of their signature cytokines, particularly Interleukin-17A (IL-17A) and IL-17F, are strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][3]

The RORγt-IL-17 axis has therefore become a major focus for therapeutic intervention.[1] RORγt inverse agonists are a class of small molecules designed to bind to the receptor and inhibit its transcriptional activity. By doing so, they effectively suppress the differentiation of Th17 cells and block the production of a cascade of inflammatory cytokines.[3] This guide provides a detailed technical overview of a specific compound, RORγt inverse agonist 31 (also referred to as 14g), focusing on its mechanism of action, its quantifiable effects on cytokine production, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Repressing RORγt Transcriptional Activity

RORγt inverse agonists function by binding to the ligand-binding domain (LBD) of the RORγt protein.[4][5] Unlike agonists which stabilize an active conformation, inverse agonists stabilize an inactive state of the receptor.[4] This conformational change achieves two primary objectives:

-

Blocks Co-activator Recruitment: In its active state, RORγt recruits co-activator proteins (such as SRC-1 or PGC1α) to the promoter regions of its target genes, initiating transcription. Inverse agonists physically prevent this interaction.[3][6]

-

Promotes Co-repressor Binding: The inverse agonist-bound conformation facilitates the recruitment of co-repressor complexes (containing proteins like NCoR1 and HDACs) to the receptor.[3] These complexes actively repress gene transcription.

The net result is a potent, dose-dependent suppression of the transcription of RORγt target genes, most notably IL17A and IL17F.[3][6] This targeted inhibition of the central driver of Th17 function effectively shuts down the pro-inflammatory cytokine cascade at its source.

Caption: RORγt signaling and the mechanism of inverse agonist action.

Quantitative Impact on Cytokine Production

The primary therapeutic effect of RORγt inverse agonists is the reduction of Th17 signature cytokines. RORγt inverse agonist 31 has been identified as a potent inhibitor in biochemical assays.[7][8] Its activity, along with that of other representative inverse agonists, demonstrates a significant and dose-dependent reduction in the production of key inflammatory mediators.

Table 1: Biochemical Potency of RORγt Inverse Agonist 31

| Compound | Assay Type | Target | Potency (IC₅₀) | Reference |

| RORγt inverse agonist 31 (14g) | Biochemical Assay | RORγt | 0.428 µM | [7][8] |

Table 2: Representative Effects of RORγt Inverse Agonists on Cytokine Production in Human T Cells

| Cytokine/Gene | Effect | Cell Type | Notes | References |

| IL-17A | Robust Inhibition | Human primary Th17 cells, Memory T cells | The primary target cytokine, consistently and significantly suppressed at both mRNA and protein levels. | [6][9][10][11] |

| IL-17F | Significant Inhibition | Human primary Th17 cells | Also directly regulated by RORγt and strongly inhibited. | [11][12] |

| IL-22 | Inhibition | Human primary Th17 cells, γδ T cells | An important cytokine in skin inflammation, its production is effectively reduced. | [11][12][13] |

| IL-21 | Inhibition | Th17 cells | Contributes to the amplification of the Th17 response. | [12] |

| IL-23R | Downregulation | Human primary Th17 cells | The receptor for IL-23, a key cytokine for Th17 cell maintenance and pathogenicity. Inhibition reduces Th17 stability. | [11][12] |

| GM-CSF | Inhibition | Th17 cells | A pro-inflammatory cytokine linked to the pathogenicity of Th17 cells in models of multiple sclerosis. | [14] |

| CCL20 | Inhibition | Th17 cells | A chemokine that attracts other immune cells to sites of inflammation. | [10] |

Experimental Protocols and Methodologies

The characterization of RORγt inverse agonists involves a standardized set of in vitro and in vivo assays to determine potency, selectivity, mechanism, and efficacy.

Key In Vitro Assays

-

Human RORγt Radioligand Competition Binding Assay:

-

Objective: To determine the binding affinity (Kᵢ) of the test compound to the RORγt LBD.

-

Methodology: Recombinant human RORγt LBD is incubated with a tritiated radioligand and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured using a scintillation counter. The IC₅₀ is determined and converted to a Kᵢ value.[9]

-

-

RORγt Co-factor Recruitment Assay (FRET-based):

-

Objective: To confirm the compound's mode of action as an inverse agonist.

-

Methodology: This assay measures the interaction between the RORγt LBD and a co-activator peptide (e.g., SRC-1). In the presence of an inverse agonist, the recruitment of the co-activator is inhibited, leading to a decrease in the Fluorescence Resonance Energy Transfer (FRET) signal. This demonstrates a clear, concentration-dependent displacement of the co-activator.[4][9]

-

-

Human Th17 Cell Differentiation and Cytokine Inhibition Assay:

-

Objective: To measure the functional effect of the compound on primary human immune cells.

-

Methodology: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs). These cells are cultured under Th17-polarizing conditions (e.g., anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-1β, IL-23, and anti-IFN-γ/IL-4 antibodies) in the presence of the test compound or vehicle control (DMSO). After several days (typically 3-5), the culture supernatant is collected, and the concentration of IL-17A is measured by ELISA or HTRF assay.[9][10][15] The expression of IL17A mRNA can also be quantified via RT-PCR.[10]

-

Caption: Workflow for a human Th17 cell differentiation assay.

Key In Vivo Models

-

Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation:

-

Objective: To assess the efficacy of the compound in a model of skin inflammation.

-

Methodology: A daily topical application of imiquimod cream on the shaved back or ear of mice induces a psoriasis-like phenotype characterized by erythema, scaling, and skin thickening. RORγt inverse agonist 31 has been shown to alleviate the severity of this condition.[7][8] The compound is administered orally or systemically, and endpoints include clinical scoring of skin inflammation and measurement of cytokine levels (e.g., IL-17A) in skin tissue.[6][9]

-

-

Collagen-Induced Arthritis (CIA) in Mice:

-

Objective: To evaluate therapeutic potential in a model of rheumatoid arthritis.

-

Methodology: Mice are immunized with type II collagen, leading to the development of inflammatory arthritis. Oral administration of RORγt inverse agonists has been shown to dose-dependently inhibit joint inflammation and swelling in this model.[6][13]

-

Conclusion

RORγt inverse agonist 31 is a potent small molecule inhibitor of the master transcription factor for Th17 cells. By binding to RORγt and repressing its transcriptional activity, it effectively and selectively blocks the production of a host of pro-inflammatory cytokines, most notably IL-17A and IL-17F. The data gathered from standardized biochemical and cellular assays, along with efficacy demonstrated in preclinical models of autoimmune disease, underscore the therapeutic potential of targeting this pathway. For drug development professionals and researchers, RORγt inverse agonists like compound 31 represent a promising, targeted, oral therapeutic strategy for a wide range of Th17-mediated inflammatory disorders.

References

- 1. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RORγt inverse agonist 31 - Immunomart [immunomart.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. journals.plos.org [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]

- 12. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]

- 13. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

RORγt Inverse Agonist 31: A Technical Overview of Binding Affinity and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding characteristics of RORγt inverse agonist 31, also identified as compound 14g in the primary literature. The document summarizes its binding affinity, outlines the experimental protocols for its characterization, and visualizes the pertinent biological and experimental pathways.

Core Data Presentation: Binding Affinity of RORγt Inverse Agonist 31

The inhibitory potency of RORγt inverse agonist 31 has been quantified using two distinct methodologies, revealing variations in the half-maximal inhibitory concentration (IC50) that are dependent on the assay format. The available data is summarized below.

| Parameter | Value | Assay Type | Reference |

| IC50 | 22.9 nM | Dual FRET Assay | [1][2] |

| IC50 | 0.428 µM | Cell-Based Reporter Gene Assay | [1][2][3] |

Note: Further binding affinity parameters such as the equilibrium dissociation constant (Ki) and kinetic parameters (kon, koff) for RORγt inverse agonist 31 are not available in the cited literature.

RORγt Signaling Pathway

Retinoic acid-related orphan receptor gamma t (RORγt) is a pivotal transcription factor in the differentiation of T helper 17 (Th17) cells. Upon activation, RORγt translocates to the nucleus and binds to ROR response elements (ROREs) in the promoter regions of target genes, notably Interleukin-17 (IL-17). The expression and release of IL-17 are hallmarks of Th17-mediated inflammatory responses. RORγt inverse agonists function by binding to the ligand-binding domain of RORγt, which induces a conformational change that promotes the recruitment of co-repressors and inhibits the recruitment of co-activators. This action suppresses the transcription of pro-inflammatory cytokines like IL-17, thereby attenuating the inflammatory cascade.[4]

Caption: RORγt signaling pathway in Th17 cell differentiation.

Experimental Protocols

The binding affinity of RORγt inverse agonist 31 was determined using a biochemical fluorescence resonance energy transfer (FRET) assay and a cell-based reporter gene assay.[1][2]

RORγt Dual FRET Assay

This assay measures the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

Methodology:

-

Reagents:

-

His-tagged RORγt-LBD (ligand-binding domain)

-

Europium-labeled anti-His antibody (donor fluorophore)

-

Biotinylated steroid receptor coactivator-1 (SRC1) peptide (acceptor fluorophore carrier)

-

Streptavidin-Allophycocyanin (SA-APC) (acceptor fluorophore)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

RORγt inverse agonist 31 (compound 14g)

-

-

Procedure:

-

The RORγt-LBD, anti-His-Eu, and SA-APC are combined in the assay buffer.

-

The test compound (RORγt inverse agonist 31) is added at various concentrations.

-

The biotinylated SRC1 peptide is added to initiate the binding reaction.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

The FRET signal is measured using a plate reader capable of time-resolved fluorescence. Excitation is typically at 340 nm, and emissions are read at 615 nm (Europium) and 665 nm (APC).

-

-

Data Analysis:

-

The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is calculated.

-

The percent inhibition is determined relative to a vehicle control (e.g., DMSO).

-

The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Caption: Workflow for the RORγt Dual FRET Assay.

Cell-Based Reporter Gene Assay

This assay measures the ability of a compound to inhibit RORγt-mediated transcription in a cellular context.

Methodology:

-

Cell Line:

-

A suitable host cell line (e.g., HEK293T) is used.

-

The cells are co-transfected with two plasmids:

-

An expression vector for full-length human RORγt.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with ROR response elements (ROREs).

-

-

-

Procedure:

-

Transfected cells are seeded into microplates.

-

The cells are treated with various concentrations of RORγt inverse agonist 31.

-

The plates are incubated to allow for compound treatment and reporter gene expression.

-

A luciferase substrate is added to the cells.

-

Luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The luminescence signal is normalized to a control (e.g., cell viability assay) to account for cytotoxicity.

-

The percent inhibition of luciferase activity is calculated relative to a vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic model.

-

Caption: Workflow for the RORγt Cell-Based Reporter Gene Assay.

References

- 1. Discovery of novel triazine derivatives as potent retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of RORγt Inverse Agonist 31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of RORγt inverse agonist 31, a novel compound with therapeutic potential for autoimmune diseases. This document summarizes its mechanism of action, potency, pharmacokinetic profile, and in vivo efficacy, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Introduction to RORγt and Inverse Agonism

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation.[1][2][3] Th17 cells are a subset of T lymphocytes that play a critical role in the inflammatory response and are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3] RORγt promotes the transcription of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F), which are key mediators of inflammation.[1]

RORγt inverse agonists are small molecules that bind to the ligand-binding domain of RORγt and promote a conformational change that leads to the recruitment of co-repressors and the dismissal of co-activators. This action suppresses the basal transcriptional activity of the receptor, thereby inhibiting the expression of IL-17 and other pro-inflammatory genes.[3] This targeted approach offers a promising therapeutic strategy for the treatment of Th17-mediated autoimmune disorders.

RORγt Signaling Pathway and Mechanism of Inverse Agonist Action

The differentiation of naïve T cells into Th17 cells is driven by a specific cytokine milieu, which induces the expression of RORγt. RORγt then orchestrates the transcriptional program of Th17 cells, leading to the production of pro-inflammatory cytokines. RORγt inverse agonist 31 intervenes in this pathway by directly binding to RORγt and inhibiting its transcriptional activity.

Quantitative Pharmacology of RORγt Inverse Agonist 31

RORγt inverse agonist 31, also referred to as compound 14g in the primary literature, is a potent and orally available small molecule.[1][4] Its pharmacological properties have been characterized through a series of in vitro and in vivo studies.

Potency and Efficacy

The inhibitory activity of RORγt inverse agonist 31 was determined using biochemical and cell-based assays.

| Assay Type | Parameter | Value | Reference |

| RORγt Dual FRET Assay | IC50 | 22.9 nM | [1] |

| Cell-Based Reporter Gene Assay | IC50 | 0.428 µM | [1][5][6] |

| Cell-Based Reporter Gene Assay | Maximum Inhibition | 108.9% | [1] |

Pharmacokinetic Profile

The pharmacokinetic properties of RORγt inverse agonist 31 were evaluated in mice.

| Parameter | Route | Dose | Value | Unit | Reference |

| Clearance (CL) | Intravenous | 2 mg/kg | 0.229 | L/h/kg | [1][4] |

| Half-life (t1/2) | Intravenous | 2 mg/kg | 7.8 | h | [4] |

| Cmax | Oral | 10 mg/kg | 418 | ng/mL | [4] |

| AUC0-Last | Oral | 10 mg/kg | 5058 | ng/mL*h | [1][4] |

In Vivo Efficacy in a Psoriasis Model

The therapeutic potential of RORγt inverse agonist 31 was assessed in an imiquimod-induced psoriasis mouse model. Intraperitoneal administration of the compound for seven days resulted in a significant amelioration of psoriatic symptoms.[1][4]

| Dose (i.p., b.i.d.) | Outcome | Result | Reference |

| 25 mg/kg | PASI Score Reduction | Significant reduction in erythema, thickness, and scaliness | [4] |

| 50 mg/kg | Total PASI Score Reduction | 57% | [4] |

Experimental Methodologies

RORγt Dual FRET Assay

This biochemical assay measures the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

-

Principle: In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, energy transfer occurs when a donor fluorophore (e.g., europium chelate) and an acceptor fluorophore (e.g., allophycocyanin) are in close proximity, as is the case when the coactivator peptide is bound to the RORγt-LBD. An inverse agonist will disrupt this interaction, leading to a decrease in the FRET signal.

-

General Protocol:

-

Recombinant RORγt-LBD is incubated with the test compound at various concentrations.

-

A fluorescently labeled coactivator peptide and a corresponding fluorescently labeled antibody or tag that binds to the RORγt-LBD are added.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

The IC50 value is calculated from the dose-response curve.

-

Cell-Based Reporter Gene Assay

This assay evaluates the functional consequence of RORγt inhibition in a cellular context.

-

Principle: A host cell line (e.g., HEK293T) is transiently transfected with two plasmids: one expressing a fusion protein of the RORγt-LBD and a DNA-binding domain (e.g., GAL4), and another containing a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the DNA-binding domain. In the absence of an inverse agonist, RORγt constitutively activates the transcription of the reporter gene. The addition of an inverse agonist inhibits this transcription, leading to a decrease in the reporter signal.

-

General Protocol:

-

HEK293T cells are co-transfected with the expression and reporter plasmids.

-

The transfected cells are seeded into microplates and incubated.

-

The cells are then treated with the test compound at various concentrations.

-

After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.

-

The IC50 value is determined from the dose-response curve.

-

Imiquimod-Induced Psoriasis Mouse Model

This is a widely used animal model that recapitulates many of the key features of human psoriasis.

-

Principle: Topical application of imiquimod, a Toll-like receptor 7/8 agonist, to the skin of mice induces an inflammatory response characterized by erythema (redness), scaling, and epidermal thickening (acanthosis), which are hallmarks of psoriasis. This inflammatory cascade is known to be dependent on the IL-23/Th17/IL-17 axis.

-

General Protocol:

-

A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for a period of 5-7 days.

-

The test compound is administered systemically (e.g., intraperitoneally or orally) throughout the imiquimod treatment period.

-

The severity of the skin inflammation is scored daily using a Psoriasis Area and Severity Index (PASI), which independently evaluates erythema, scaling, and thickness on a scale of 0 to 4.

-

At the end of the study, skin samples are collected for histological analysis to assess epidermal thickness and inflammatory cell infiltration.

-

Experimental and Logical Workflows

The discovery and characterization of a novel RORγt inverse agonist typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Conclusion

RORγt inverse agonist 31 (14g) is a potent and selective inhibitor of the RORγt pathway with a promising pharmacokinetic profile and demonstrated efficacy in a preclinical model of psoriasis. Its ability to modulate the Th17 inflammatory response makes it a compelling candidate for further development as a therapeutic agent for a range of autoimmune and inflammatory diseases. Further studies are warranted to fully elucidate its selectivity profile and to assess its safety and efficacy in more advanced preclinical models.

References

- 1. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]

- 5. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RORγt Inverse Agonist 31 for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a pivotal transcription factor in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation in a variety of autoimmune diseases. Consequently, RORγt has emerged as a promising therapeutic target for these conditions. This technical guide provides a comprehensive overview of a potent and selective RORγt inverse agonist, designated as compound 31 (also referred to as 14g in scientific literature), a novel triazine derivative with significant potential for autoimmune disease research. This document details the compound's mechanism of action, summarizes its in vitro and in vivo efficacy, and provides methodologies for key experiments to facilitate further investigation.

Introduction

T helper 17 (Th17) cells, characterized by their production of pro-inflammatory cytokines such as Interleukin-17 (IL-17), play a critical role in the pathogenesis of numerous autoimmune disorders, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1] The differentiation and function of Th17 cells are governed by the master transcriptional regulator, RORγt.[1] Inhibition of RORγt activity presents a compelling therapeutic strategy to abrogate Th17-mediated inflammation.

RORγt inverse agonists are small molecules that bind to the RORγt receptor and promote an inactive conformation, thereby repressing its transcriptional activity.[1] This leads to a reduction in Th17 cell differentiation and a subsequent decrease in the production of IL-17 and other pro-inflammatory cytokines.

This guide focuses on RORγt inverse agonist 31 (14g), a recently identified triazine derivative that has demonstrated potent RORγt inhibitory activity and efficacy in a preclinical model of psoriasis.[2][3]

Mechanism of Action

RORγt inverse agonist 31 exerts its therapeutic effect by directly binding to the ligand-binding domain (LBD) of the RORγt protein. This binding event induces a conformational change in the receptor, favoring the recruitment of co-repressors over co-activators. This co-repressor complex then inhibits the transcription of RORγt target genes, including those essential for Th17 cell differentiation and function, most notably IL-17A. By suppressing the RORγt-mediated transcriptional program, compound 31 effectively dampens the inflammatory cascade driven by Th17 cells.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for RORγt inverse agonist 31 (14g).

Table 1: In Vitro Activity

| Assay Type | Description | IC50 | Maximum Inhibition | Reference |

| RORγt Dual FRET Assay | Measures the ability of the compound to disrupt the interaction between RORγt LBD and a coactivator peptide. | 22.9 nM | - | [2] |

| RORγ-Gal4 Luciferase Reporter Assay | Evaluates the compound's ability to inhibit RORγt-mediated gene transcription in HEK293T cells. | 0.428 µM | 108.9% | [2] |

Table 2: Pharmacokinetic Profile in Mice

| Parameter | Route | Dose | Value | Unit | Reference |

| Cmax | Oral | 10 mg/kg | 418 | ng/mL | [1] |

| AUC0-last | Oral | 10 mg/kg | 5058 | ng*h/mL | [2][3] |

| T1/2 | Intravenous | 2 mg/kg | 7.8 | h | [1] |

| CL | Intravenous | 2 mg/kg | 0.229 | L/h/kg | [2][3] |

Table 3: In Vivo Efficacy in Imiquimod-Induced Psoriasis Mouse Model

| Treatment Group | Dose | Psoriasis Area and Severity Index (PASI) Reduction | Reference |

| RORγt Inverse Agonist 31 | 50 mg/kg (i.p., b.i.d.) | 57% | [1] |

| Methotrexate | - | 53.1% | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the primary literature and general laboratory practices.

RORγt Dual FRET Assay

This assay quantifies the ability of a test compound to inhibit the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide.

Materials:

-

GST-tagged RORγt LBD

-

Biotinylated coactivator peptide (e.g., from SRC1)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

Test compound (RORγt inverse agonist 31)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the GST-RORγt LBD, biotinylated coactivator peptide, and the test compound dilutions.

-

Incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding to the receptor.

-

Add the Europium-labeled anti-GST antibody and Streptavidin-APC to the wells.

-

Incubate for a further period (e.g., 1 hour) at room temperature in the dark.

-

Read the plate on a time-resolved fluorescence reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the FRET ratio and determine the IC50 value of the test compound.

RORγ-Gal4 Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit RORγt-driven gene transcription.

Materials:

-

HEK293T cells

-

Expression plasmid for a Gal4-RORγt LBD fusion protein

-

Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Luciferase assay reagent

-

Test compound (RORγt inverse agonist 31)

-

96-well cell culture plates

Procedure:

-

Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the Gal4-RORγt LBD expression plasmid and the Gal4-luciferase reporter plasmid using a suitable transfection reagent.

-

After a post-transfection period (e.g., 24 hours), treat the cells with serial dilutions of the test compound.

-

Incubate the cells with the compound for a specified duration (e.g., 18-24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) to account for variations in cell number and transfection efficiency.

-

Calculate the percent inhibition of RORγt activity and determine the IC50 value.

Imiquimod-Induced Psoriasis Mouse Model

This in vivo model is used to evaluate the efficacy of anti-psoriatic compounds.

Materials:

-

BALB/c or C57BL/6 mice

-

Imiquimod cream (5%)

-

Test compound (RORγt inverse agonist 31) formulated in a suitable vehicle

-

Vehicle control

-

Positive control (e.g., methotrexate)

-

Calipers for measuring ear and skin thickness

-

Scoring system for erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI)

Procedure:

-

Acclimatize the mice for at least one week before the start of the experiment.

-

On day 0, shave the dorsal skin of the mice.

-

Apply a daily topical dose of imiquimod cream to the shaved back and right ear for a specified number of days (e.g., 7 days) to induce a psoriasis-like phenotype.

-

Administer the test compound (e.g., intraperitoneally, twice daily) at the desired doses, starting from day 0 or after the onset of disease. Include vehicle control and positive control groups.

-

Monitor the mice daily for body weight and signs of psoriasis.

-

Score the severity of erythema, scaling, and skin thickness on the back and ear using a modified PASI score.

-

At the end of the study, euthanize the mice and collect skin and spleen samples for further analysis (e.g., histology, cytokine measurement).

-

Analyze the data to determine the effect of the test compound on the clinical signs of psoriasis.

Visualizations

Conclusion

RORγt inverse agonist 31 (14g) is a potent and selective inhibitor of RORγt with a promising profile for the treatment of autoimmune diseases. Its demonstrated in vitro activity in biochemical and cell-based assays, coupled with its favorable pharmacokinetic properties and in vivo efficacy in a psoriasis model, make it a valuable tool for researchers in the field. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this and similar RORγt inverse agonists. Continued research in this area holds the promise of developing novel, targeted therapies for patients suffering from a range of debilitating autoimmune conditions.

References

Preclinical Profile of RORγt Inverse Agonist 31: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcriptional regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). This central role has positioned RORγt as a key therapeutic target for a range of autoimmune and inflammatory disorders. RORγt inverse agonists, which suppress the constitutive activity of the receptor, represent a promising therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical data available for RORγt inverse agonist 31, a novel and potent small molecule inhibitor.

RORγt inverse agonist 31, also identified as compound 14g, is a triazine derivative that has demonstrated significant potential in preclinical studies.[1] It has shown potent inhibition of RORγt activity in both biochemical and cellular assays and has exhibited efficacy in a murine model of psoriasis.[1] This document summarizes the key quantitative data, details the experimental methodologies for the pivotal studies, and provides visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The preclinical data for RORγt inverse agonist 31 are summarized in the following tables for clear comparison and evaluation.

Table 1: In Vitro Potency and Efficacy

| Assay Type | Parameter | Value | Reference |

| RORγt Dual FRET Assay | IC50 | 22.9 nM | [1] |

| HEK-293T Cell-Based Reporter Gene Assay | IC50 | 0.428 µM | [1][2] |

| HEK-293T Cell-Based Reporter Gene Assay | Maximum Inhibition | 108.9% | [1] |

Table 2: In Vitro Metabolic Stability

| System | Parameter | Value | Reference |

| Mouse Liver Microsomes | Clearance (CL) | 0.021 mL/min/mg | |

| Mouse Liver Microsomes | Half-life (t1/2) | 64.7 min |

Table 3: In Vivo Pharmacokinetics in Mice

| Route of Administration | Parameter | Value | Reference |

| Intravenous (2 mg/kg) | Clearance (CL) | 0.229 L/h/kg | [1] |

| Intravenous (2 mg/kg) | Half-life (t1/2) | 7.8 h | |

| Oral (10 mg/kg) | Cmax | 418 ng/mL | |

| Oral (10 mg/kg) | AUC0-last | 5058 ng·h/mL | [1] |

Table 4: In Vivo Efficacy in Imiquimod-Induced Psoriasis Mouse Model

| Treatment Group | Dose | Dosing Regimen | Outcome | Reference |

| RORγt Inverse Agonist 31 | 25 mg/kg | Twice-daily intraperitoneal injection for 7 days | Significant reduction in erythema, thickness, and scaliness | |

| RORγt Inverse Agonist 31 | 50 mg/kg | Twice-daily intraperitoneal injection for 7 days | 57% reduction in total Psoriasis Area and Severity Index (PASI) score | |

| Methotrexate | Not specified | Not specified | 53.1% reduction in total PASI score |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field and are intended to provide a comprehensive understanding of the experimental setup.

RORγt Dual FRET Assay

This biochemical assay is designed to measure the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). A donor fluorophore, excited by a specific wavelength of light, can transfer energy to an acceptor fluorophore when in close proximity, resulting in the emission of light by the acceptor. In this assay, the RORγt-LBD is typically tagged with a donor fluorophore (e.g., terbium chelate) and a coactivator peptide (e.g., a fragment of SRC1) is tagged with an acceptor fluorophore (e.g., fluorescein). When the coactivator binds to RORγt, FRET occurs. An inverse agonist will disrupt this interaction, leading to a decrease in the FRET signal.

Representative Protocol:

-

Reagents: Terbium-labeled anti-His antibody, His-tagged RORγt-LBD, Fluorescein-labeled coactivator peptide, assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.1% BSA, pH 7.4).

-

Procedure: a. Add assay buffer to the wells of a low-volume 384-well plate. b. Add the test compound (RORγt inverse agonist 31) at various concentrations. c. Add a pre-incubated mixture of His-tagged RORγt-LBD and Terbium-labeled anti-His antibody. d. Add the Fluorescein-labeled coactivator peptide to initiate the binding reaction. e. Incubate the plate at room temperature for 1-2 hours. f. Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the FRET signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

HEK-293T Cell-Based RORγ-Gal4 Luciferase Reporter Assay

This cell-based assay assesses the functional activity of the inverse agonist in a cellular context.

Principle: HEK-293T cells are transiently transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the RORγt-LBD, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS). In the absence of an inverse agonist, the RORγt-LBD is constitutively active and drives the expression of luciferase. An inverse agonist will bind to the RORγt-LBD, leading to a decrease in luciferase expression.

Representative Protocol:

-

Cell Culture and Transfection: a. Culture HEK-293T cells in DMEM supplemented with 10% FBS and antibiotics. b. Seed cells into 96-well plates. c. Co-transfect the cells with the Gal4-RORγt-LBD expression plasmid and the Gal4-UAS-luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: a. After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of RORγt inverse agonist 31. b. Incubate the cells for an additional 24 hours.

-

Luciferase Assay: a. Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Metabolic Stability in Mouse Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its metabolic clearance.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

Representative Protocol:

-

Incubation: a. Prepare an incubation mixture containing mouse liver microsomes, a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4). b. Add RORγt inverse agonist 31 to the mixture. c. Incubate at 37°C.

-

Sampling and Analysis: a. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile). b. Centrifuge to precipitate proteins. c. Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

-

Data Analysis: The half-life (t1/2) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time. The intrinsic clearance (CLint) is then calculated from the half-life.

In Vivo Pharmacokinetics in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.

Representative Protocol:

-

Animal Dosing: a. For intravenous (IV) administration, dissolve RORγt inverse agonist 31 in a suitable vehicle and administer as a bolus dose into the tail vein of the mice. b. For oral (PO) administration, formulate the compound in an appropriate vehicle and administer via oral gavage.

-

Blood Sampling: a. Collect blood samples from the mice at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. b. Process the blood to obtain plasma.

-

Sample Analysis: a. Extract the compound from the plasma samples. b. Quantify the concentration of RORγt inverse agonist 31 in the plasma using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) are calculated using non-compartmental analysis.

Imiquimod-Induced Psoriasis Mouse Model

This is a widely used in vivo model that recapitulates many of the key features of human psoriasis.

Principle: Topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, to the skin of mice induces an inflammatory response characterized by erythema (redness), scaling, and epidermal thickening, which is dependent on the IL-23/IL-17 axis. This model is used to evaluate the efficacy of potential anti-psoriatic agents.

Representative Protocol:

-

Induction of Psoriasis-like Skin Inflammation: a. Apply a daily topical dose of imiquimod cream (5%) to the shaved back and/or ear of the mice for 5-7 consecutive days.

-

Treatment: a. Administer RORγt inverse agonist 31 or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) starting from the first day of imiquimod application.

-

Efficacy Assessment: a. Score the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI). The scoring is based on a 0-4 scale for erythema, scaling, and skin thickness. b. Measure skin thickness using a caliper. c. At the end of the study, collect skin tissue for histological analysis (e.g., H&E staining to assess acanthosis) and for measuring the levels of pro-inflammatory cytokines.

-

Data Analysis: Compare the PASI scores, skin thickness, and histological parameters between the treated and vehicle control groups to determine the efficacy of the compound.

Mandatory Visualization

RORγt Signaling Pathway and Point of Intervention

The following diagram illustrates the central role of RORγt in Th17 cell differentiation and the mechanism of action for an inverse agonist.

Caption: RORγt Signaling in Th17 Differentiation.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the workflow for the imiquimod-induced psoriasis mouse model used to evaluate the efficacy of RORγt inverse agonist 31.

References

Methodological & Application

Application Notes and Protocols for RORγt Inverse Agonist 31

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] RORγt inverse agonists are a class of small molecules that suppress the transcriptional activity of RORγt, leading to reduced production of pro-inflammatory cytokines such as IL-17.[3] This document provides detailed in vitro assay protocols for the characterization of "RORγt inverse agonist 31," a potent inverse agonist of RORγt with a reported IC50 of 0.428 μM.[4][5] These protocols are intended to guide researchers in the evaluation of this and similar compounds.

Mechanism of Action of RORγt Inverse Agonists

RORγt modulates gene transcription by binding to specific DNA sequences known as ROR response elements (ROREs).[6] In its active state, RORγt recruits coactivators, leading to the transcription of target genes, including those involved in Th17 cell differentiation and function. RORγt inverse agonists bind to the ligand-binding domain (LBD) of RORγt and stabilize an inactive conformation.[7] This prevents the recruitment of coactivators and may even promote the recruitment of corepressors, thereby inhibiting gene transcription.[3][7]

Caption: RORγt inverse agonist signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for RORγt inverse agonist 31.

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.428 μM | Not specified | [4][5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Biochemical Assay: RORγt Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the RORγt ligand-binding domain (LBD).

Principle: A constant concentration of a tritiated RORγt ligand and recombinant human RORγt LBD are incubated with a range of concentrations of the test compound. The amount of radioligand bound to the receptor is measured by scintillation counting, and a decrease in signal indicates displacement by the test compound.

Caption: Workflow for the RORγt radioligand competition binding assay.

Materials:

-

Recombinant human RORγt LBD

-

Tritiated RORγt ligand (e.g., [3H]-2-(4-(ethylsulfonyl)phenyl)-N-(4-(2-(methoxymethyl)phenyl)thiophen-2-yl)acetamide)[8]

-

RORγt inverse agonist 31

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM EDTA, 0.1% BSA)

-

384-well plates[8]

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a dilution series of RORγt inverse agonist 31 in DMSO. A typical starting concentration would be 100 μM, with 1:3 serial dilutions.

-

Add 0.4 μl of the compound dilutions to the assay plate.[8]

-

Prepare a solution of radioligand and RORγt LBD in assay buffer. The final concentration of the radioligand should be at its Kd for the receptor, and the receptor concentration should be optimized for a robust signal window.

-

Add 40 μl of the radioligand/receptor mix to each well of the assay plate.[8]

-

Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

-

Separate the bound from the free radioligand using a filter-binding apparatus.

-

Wash the filters with ice-cold assay buffer.

-

Add scintillation fluid to the filters and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biochemical Assay: RORγt Co-factor Recruitment Assay (TR-FRET)

This assay determines the ability of a compound to modulate the interaction between RORγt and a co-activator peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the proximity of a donor fluorophore-labeled RORγt LBD and an acceptor fluorophore-labeled co-activator peptide (e.g., from SRC-1).[7] An inverse agonist will disrupt this interaction, leading to a decrease in the FRET signal.

Caption: Workflow for the RORγt co-factor recruitment TR-FRET assay.

Materials:

-

GST-tagged human RORγt LBD

-

LanthaScreen™ Tb-anti-GST antibody (donor)

-

Fluorescein-labeled co-activator peptide (e.g., SRC1-4) (acceptor)

-

RORγt inverse agonist 31

-

TR-FRET assay buffer

-

384-well plates

-

TR-FRET plate reader

Procedure:

-

Prepare a dilution series of RORγt inverse agonist 31 in DMSO.

-

Add the compound dilutions to the assay plate.

-

Prepare a mixture of the Tb-anti-GST antibody and GST-RORγt LBD and incubate for 30 minutes.

-

Add the fluorescein-labeled co-activator peptide to the RORγt mixture.

-

Dispense the final mixture into the assay plate.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the percentage of inhibition of the co-activator interaction against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Cell-Based Assay: RORγt Reporter Gene Assay

This assay measures the ability of a compound to inhibit RORγt-mediated transcription in a cellular context.

Principle: A host cell line is engineered to express the RORγt LBD fused to a DNA-binding domain (e.g., GAL4) and a reporter gene (e.g., luciferase) under the control of a promoter containing the corresponding response element (e.g., UAS). An inverse agonist will inhibit the transcriptional activity of the RORγt fusion protein, leading to a decrease in the luciferase signal.[9]

Caption: Workflow for the RORγt reporter gene assay.

Materials:

-

Human RORγt reporter cell line (e.g., from Indigo Biosciences)[2]

-

Cell culture medium

-

RORγt inverse agonist 31

-

Luciferase assay reagent

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Thaw and plate the reporter cells in the 96-well plate according to the manufacturer's instructions.

-

Prepare a dilution series of RORγt inverse agonist 31 in cell culture medium.

-

Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control inverse agonist.

-

Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Cell-Based Assay: Primary Human Th17 Cell Differentiation and Cytokine Release Assay

This assay assesses the functional effect of a compound on the differentiation of primary human T cells into Th17 cells and their subsequent production of IL-17A.

Principle: Naive CD4+ T cells are cultured under Th17-polarizing conditions in the presence of the test compound. After several days, the supernatant is collected and the concentration of IL-17A is measured by ELISA. A potent inverse agonist will inhibit Th17 differentiation and reduce IL-17A secretion.[8]

Materials:

-

Isolated human naive CD4+ T cells

-

Th17 polarizing cytokines (e.g., IL-1β, IL-6, IL-23, TGF-β) and anti-CD3/CD28 antibodies

-

RORγt inverse agonist 31

-

RPMI-1640 medium supplemented with 10% FBS

-

Human IL-17A ELISA kit

-

96-well cell culture plates

Procedure:

-

Plate naive CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.

-

Add the Th17 polarizing cytokines to the wells.

-

Add a dilution series of RORγt inverse agonist 31 to the cells.

-

Incubate the plate at 37°C in a CO2 incubator for 3-5 days.

-

Centrifuge the plate and collect the supernatant.

-

Measure the concentration of IL-17A in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Plot the concentration of IL-17A against the logarithm of the compound concentration and fit the data to determine the IC50 value for the inhibition of IL-17A production.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RORγt inverse agonist 31 - Immunomart [immunomart.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. journals.plos.org [journals.plos.org]

- 9. iivs.org [iivs.org]

Cell-Based Assays for Evaluating the Activity of RORγt Inverse Agonist 31

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells.[1][2][3] These cells are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of various autoimmune diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis, due to their production of pro-inflammatory cytokines like Interleukin-17A (IL-17A). Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs. Inverse agonists of RORγt are small molecules that bind to the receptor and reduce its constitutive activity, thereby inhibiting Th17 cell differentiation and IL-17A production.

This document provides detailed application notes and protocols for cell-based assays to characterize the activity of RORγt inverse agonist 31 (also referred to as 14g in some literature). This compound has been identified as a potent RORγt inverse agonist. The following sections will detail the methodologies for key in vitro cell-based assays, present quantitative data for compound 31, and provide visual representations of the underlying signaling pathway and experimental workflows.

Quantitative Data Summary

The inhibitory activity of RORγt inverse agonist 31 has been quantified using both biochemical and cell-based assays. The following table summarizes the key potency data.

| Assay Type | Compound | IC50 (nM) | Reference |

| RORγt Dual FRET Assay (Biochemical) | RORγt Inverse Agonist 31 (14g) | 22.9 | [4][5] |

| RORγt Reporter Gene Assay (Cell-Based) | RORγt Inverse Agonist 31 (14g) | 428 | [4][5][6] |

Signaling Pathway and Assay Workflow Diagrams

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

Experimental Protocols

The following are detailed protocols for the key cell-based assays used to evaluate the activity of RORγt inverse agonist 31. The specific details for the reporter gene assay are based on the methods generally employed in publications such as that by Lu L, et al., which characterized compound 31.

RORγt Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt in a cellular context.

Materials:

-

HEK293T cells

-

Expression vector for a Gal4-RORγt-LBD fusion protein

-

Luciferase reporter vector with a Gal4 upstream activation sequence (UAS)

-

Transfection reagent (e.g., Lipofectamine)

-

DMEM with 10% FBS

-

RORγt inverse agonist 31

-

Luciferase assay system (e.g., Dual-Glo®)

-

White, opaque 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in white, opaque 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection: Co-transfect the cells with the Gal4-RORγt-LBD expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Addition: After 4-6 hours of transfection, prepare serial dilutions of RORγt inverse agonist 31 in assay medium. Remove the transfection medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-